molecular formula C31H40N8O7 B10847292 c(RGDfMeF)

c(RGDfMeF)

Cat. No.: B10847292
M. Wt: 636.7 g/mol
InChI Key: ZILGGGDRKNJYPR-XQUALCHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound C(RGDfMeF) is a cyclic pentapeptide that contains the amino acids arginine, glycine, aspartic acid, phenylalanine, and methionine. This compound is known for its high affinity for integrin receptors, particularly alphaVbeta3 integrin, which plays a crucial role in cell adhesion, migration, and signaling. The RGD sequence (arginine-glycine-aspartic acid) is a common motif found in many proteins that interact with integrins, making C(RGDfMeF) a valuable tool in biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C(RGDfMeF) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process begins with the attachment of the first amino acid to a resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the linear peptide, cyclization is achieved by removing the protecting groups and cleaving the peptide from the resin under acidic conditions .

Industrial Production Methods

Industrial production of C(RGDfMeF) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product, ensuring its high purity and quality for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

C(RGDfMeF) can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fluorescent dyes or biotinylation reagents.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Labeled peptides with fluorescent or biotin tags.

Scientific Research Applications

C(RGDfMeF) has a wide range of applications in scientific research, including:

Mechanism of Action

C(RGDfMeF) exerts its effects by binding to integrin receptors, particularly alphaVbeta3 integrin, on the surface of cells. This binding inhibits the interaction between integrins and their natural ligands, such as fibronectin and vitronectin, thereby disrupting cell adhesion and migration. The inhibition of integrin signaling pathways can lead to reduced angiogenesis and tumor growth, making C(RGDfMeF) a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Cilengitide (EMD 121974): A cyclic pentapeptide with a similar RGD motif, used in clinical trials for cancer therapy.

    C(RGDfK): Another cyclic peptide with a lysine residue, used for targeting integrin receptors in imaging and therapeutic applications.

Uniqueness

C(RGDfMeF) is unique due to the presence of methionine and phenylalanine residues, which may confer distinct binding properties and biological activities compared to other RGD-containing peptides. Its specific sequence and structure make it a valuable tool for studying integrin-mediated processes and developing targeted therapies .

Properties

Molecular Formula

C31H40N8O7

Molecular Weight

636.7 g/mol

IUPAC Name

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C31H40N8O7/c1-39-24(16-20-11-6-3-7-12-20)29(45)37-21(13-8-14-34-31(32)33)27(43)35-18-25(40)36-22(17-26(41)42)28(44)38-23(30(39)46)15-19-9-4-2-5-10-19/h2-7,9-12,21-24H,8,13-18H2,1H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1

InChI Key

ZILGGGDRKNJYPR-XQUALCHDSA-N

Isomeric SMILES

CN1[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C1=O)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)CC3=CC=CC=C3

Canonical SMILES

CN1C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C1=O)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.